molecular formula C28H33NO6 B14659684 Cyclopropanecarboxylic acid, 2,2-bis(4-methylphenyl)-, 2-(1-pyrrolidinyl)ethyl ester, (Z)-2-butenedioate CAS No. 37124-15-5

Cyclopropanecarboxylic acid, 2,2-bis(4-methylphenyl)-, 2-(1-pyrrolidinyl)ethyl ester, (Z)-2-butenedioate

Cat. No.: B14659684
CAS No.: 37124-15-5
M. Wt: 479.6 g/mol
InChI Key: PSTYDPSOIHQAKD-WLHGVMLRSA-N
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Description

Cyclopropanecarboxylic acid, 2,2-bis(4-methylphenyl)-, 2-(1-pyrrolidinyl)ethyl ester, (Z)-2-butenedioate is a complex organic compound that belongs to the class of cyclopropane carboxylic acid derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, organic synthesis, and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyclopropanecarboxylic acid derivatives typically involves the cyclopropanation of alkenes using reagents such as diazo compounds or carbenes. The specific synthetic route for this compound may involve the following steps:

    Cyclopropanation: The formation of the cyclopropane ring can be achieved through the reaction of an alkene with a diazo compound in the presence of a catalyst such as rhodium or copper.

    Esterification: The esterification of cyclopropanecarboxylic acid with 2-(1-pyrrolidinyl)ethanol can be carried out using reagents like dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) under mild conditions.

    Formation of (Z)-2-butenedioate: The final step involves the reaction of the ester with (Z)-2-butenedioic acid under appropriate conditions to form the desired compound.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include continuous flow reactors, high-pressure reactors, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Cyclopropanecarboxylic acid derivatives can undergo various chemical reactions, including:

    Oxidation: The oxidation of the cyclopropane ring can lead to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to alcohols or other reduced forms.

    Substitution: Nucleophilic substitution reactions can replace functional groups on the cyclopropane ring or the ester moiety.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as amines, thiols, or halides can be used in the presence of suitable catalysts or under specific reaction conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Cyclopropanecarboxylic acid derivatives have a wide range of applications in scientific research, including:

    Chemistry: Used as intermediates in organic synthesis and as building blocks for more complex molecules.

    Biology: Studied for their potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for their potential therapeutic applications, such as in the development of new drugs and pharmaceuticals.

    Industry: Utilized in the production of agrochemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism of action of cyclopropanecarboxylic acid derivatives involves their interaction with specific molecular targets and pathways. These compounds can bind to enzymes, receptors, or other biomolecules, leading to various biological effects. The exact mechanism depends on the specific structure and functional groups of the compound.

Comparison with Similar Compounds

Similar Compounds

    Cyclopropanecarboxylic acid: A simpler derivative with similar chemical properties.

    Cyclopropanecarboxylic acid esters: Various esters with different alcohol moieties.

    Cyclopropane derivatives: Compounds with different substituents on the cyclopropane ring.

Uniqueness

Cyclopropanecarboxylic acid, 2,2-bis(4-methylphenyl)-, 2-(1-pyrrolidinyl)ethyl ester, (Z)-2-butenedioate is unique due to its specific combination of functional groups and structural features

Properties

CAS No.

37124-15-5

Molecular Formula

C28H33NO6

Molecular Weight

479.6 g/mol

IUPAC Name

(E)-but-2-enedioic acid;2-pyrrolidin-1-ylethyl 2,2-bis(4-methylphenyl)cyclopropane-1-carboxylate

InChI

InChI=1S/C24H29NO2.C4H4O4/c1-18-5-9-20(10-6-18)24(21-11-7-19(2)8-12-21)17-22(24)23(26)27-16-15-25-13-3-4-14-25;5-3(6)1-2-4(7)8/h5-12,22H,3-4,13-17H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1+

InChI Key

PSTYDPSOIHQAKD-WLHGVMLRSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C2(CC2C(=O)OCCN3CCCC3)C4=CC=C(C=C4)C.C(=C/C(=O)O)\C(=O)O

Canonical SMILES

CC1=CC=C(C=C1)C2(CC2C(=O)OCCN3CCCC3)C4=CC=C(C=C4)C.C(=CC(=O)O)C(=O)O

Origin of Product

United States

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